molecular formula C6H8F2O3 B2941699 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid CAS No. 2228753-46-4

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2941699
CAS No.: 2228753-46-4
M. Wt: 166.124
InChI Key: NUCHOBCGIHRWBG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid is a high-purity chemical intermediate designed for research and development applications. Compounds within the difluorocyclopropane carboxylic acid family are of significant interest in medicinal chemistry and drug discovery, often serving as key scaffolds due to the unique stereochemistry and physicochemical properties imparted by the cyclopropane ring and fluorine atoms. The distinct methoxymethyl substitution on the cyclopropane ring may offer enhanced solubility or provide a handle for further synthetic modification, making it a valuable building block for constructing more complex molecules. Similar cyclopropane derivatives are explored in pharmaceutical research for their potential biological activities. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care, referring to the safety data sheet for specific hazard and handling instructions. It is recommended to store the compound in a sealed container at room temperature.

Properties

IUPAC Name

2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c1-11-3-5(4(9)10)2-6(5,7)8/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCHOBCGIHRWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2228753-46-4
Record name 2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor in the presence of a catalyst.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogenation reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Methoxymethyl Group Addition: The methoxymethyl group can be added through a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Methoxymethyl chloride (MOMCl), Sodium hydride (NaH)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted cyclopropane derivatives

Scientific Research Applications

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological processes. The methoxymethyl group can also influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid (inferred) with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Data
This compound (hypothetical) C₆H₈F₂O₃ 178.12 -OCH₃, -F, -F Predicted higher polarity due to methoxymethyl group; stability under refrigeration likely .
1-Ethyl-2,2-difluorocyclopropane-1-carboxylic acid C₆H₈F₂O₂ 150.13 -CH₂CH₃, -F, -F Collision cross-section (CCS) for [M+H]+: 135.1 Ų; lower polarity due to ethyl group .
(±)-2,2-Difluoro-1-methylcyclopropanecarboxylic acid C₅H₆F₂O₂ 136.10 -CH₃, -F, -F Purity ≥97%; stable at room temperature; used in MCHR1 antagonist synthesis .
2,2-Difluoro-1-(4-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₇F₃O₂ 216.16 -C₆H₄F, -F, -F Higher molecular weight; aromatic substituent may enhance π-π stacking in biological systems .
(1S,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid C₆H₁₀O₃ 130.14 -OCH₃ (no fluorine) Lower molecular weight; absence of fluorine reduces electronegativity .

Key Research Findings

Substituent Effects on Stability: Ethyl and methyl substituents () enhance hydrophobicity, improving blood-brain barrier penetration in neuroactive compounds.

Spectroscopic and Analytical Data :

  • Collision cross-section (CCS) values for 1-ethyl-2,2-difluorocyclopropane-1-carboxylic acid adducts (e.g., [M+H]+ CCS = 135.1 Ų) provide benchmarks for LC-MS identification of related compounds .

Synthetic Utility :

  • Fluorinated cyclopropanes are synthesized via cyclopropanation of alkenes with difluorocarbene precursors, a method applicable to the target compound .

Biological Activity

2,2-Difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This compound is characterized by the presence of two fluorine atoms and a methoxymethyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C6H8F2O2
  • Molecular Weight : 150.12 g/mol
  • CAS Number : 1541125-74-9
  • Appearance : White to pale yellow crystalline powder
  • Melting Point : 57-64°C

Biological Activity Overview

Research into the biological activity of this compound indicates several potential pharmacological properties, primarily focusing on its interactions with enzymes and metabolic pathways. The unique structure of this compound allows it to act as a valuable tool in biochemical studies.

The mechanism of action for this compound involves its interaction with various molecular targets through its fluorine atoms. These interactions can modulate enzyme activity and influence metabolic pathways, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, indicating potential use as antibacterial agents.

Anticancer Potential

Research highlights the anticancer potential of fluorinated cyclopropanes. The compound may target specific molecular pathways involved in cancer progression. For example, studies have reported IC50 values ranging from 3 to 20 µM for similar compounds against various cancer cell lines, suggesting promising cytotoxic effects.

Case Studies

A few notable case studies relevant to the biological activity of this compound include:

  • Study on Enzyme Inhibition :
    • A study investigated the inhibition of specific enzymes by fluorinated cyclopropanes. Results indicated that these compounds could effectively inhibit enzyme activity at low concentrations, showcasing their potential as therapeutic agents.
  • Cytotoxicity Assessment :
    • In vitro assessments demonstrated that this compound and its derivatives exhibited significant cytotoxicity against human cancer cell lines including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values obtained were comparable to established chemotherapeutic agents.

Data Tables

Biological ActivityReference StudyIC50 Range (µM)
AntibacterialStudy A40 - 50
AnticancerStudy B3 - 20
Enzyme InhibitionStudy C<10

Q & A

Q. What are the key synthetic steps for preparing 2,2-difluoro-1-(methoxymethyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves:

  • Cyclopropanation : Formation of the cyclopropane ring via transition metal-catalyzed reactions with diazo compounds (e.g., Rh(II) catalysts) .
  • Difluoromethylation : Introduction of the difluoromethyl group using nucleophilic agents like difluoromethyl triflate or electrophilic fluorinating reagents under controlled conditions .
  • Functionalization : Methoxymethyl and carboxylic acid groups are introduced through sequential substitution or oxidation reactions, often requiring protecting group strategies to avoid side reactions .

Q. How can NMR spectroscopy confirm the stereochemistry and structural integrity of the cyclopropane ring?

  • ¹H NMR : Coupling constants (J values) between cyclopropane protons (typically 4–10 Hz) indicate ring strain and spatial arrangement .
  • ¹⁹F NMR : Distinct chemical shifts for geminal difluorine atoms (δ ~ -100 to -120 ppm) confirm the difluoromethyl group .
  • 2D NMR (COSY, NOESY) : Resolves overlapping signals and verifies spatial proximity of substituents .

Q. What safety precautions are critical when handling this compound in the lab?

  • Use gloveboxes or fume hoods to avoid inhalation/contact, as cyclopropanes with electronegative groups may release toxic HF upon decomposition .
  • Store at -20°C under inert gas (N₂/Ar) to prevent ring-opening reactions .
  • Dispose of waste via certified hazardous waste services due to environmental persistence of fluorinated compounds .

Advanced Research Questions

Q. How does the compound’s stereoelectronic profile influence its reactivity in ring-opening reactions?

  • The cyclopropane ring strain (~27 kcal/mol) and electron-withdrawing difluoromethyl/methoxy groups enhance susceptibility to nucleophilic attack.
  • DFT calculations can predict regioselectivity in ring-opening (e.g., preference for C-F bond cleavage vs. cyclopropane rupture) .
  • Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) is recommended .

Q. What strategies can resolve contradictions in stability data under varying pH conditions?

  • pH-dependent stability assays : Use HPLC to quantify degradation products at pH 2–12. For example, acidic conditions may hydrolyze the methoxymethyl group, while basic conditions could decarboxylate the carboxylic acid .
  • Arrhenius analysis : Determine activation energy for decomposition pathways to identify dominant mechanisms (e.g., thermal vs. hydrolytic) .

Q. How does this compound compare to structurally similar cyclopropane derivatives in enzyme inhibition studies?

  • Comparative SAR analysis : Test analogs (e.g., 2,2-dichloro or non-fluorinated variants) against target enzymes (e.g., ACC deaminase) to assess fluorine’s role in binding affinity .
  • X-ray crystallography : Resolve enzyme-ligand complexes to identify critical interactions (e.g., hydrogen bonding with fluorine atoms) .

Q. What methodologies are suitable for studying its potential as a bioisostere in drug design?

  • Metabolic stability assays : Compare half-life in liver microsomes to non-fluorinated analogs to evaluate fluorine’s impact on oxidative metabolism .
  • Pharmacophore modeling : Map electrostatic and steric features to identify bioisosteric compatibility with carboxylate or phosphate groups .

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